molecular formula C10H8N2O2 B2387342 6-Methyl-3-nitroquinoline CAS No. 90771-02-1

6-Methyl-3-nitroquinoline

Cat. No.: B2387342
CAS No.: 90771-02-1
M. Wt: 188.186
InChI Key: BCEDHAHNUIVETH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-3-nitroquinoline is a nitrogen-containing heterocyclic aromatic compound. It is a derivative of quinoline, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of a methyl group at the sixth position and a nitro group at the third position makes this compound unique. Quinoline derivatives, including this compound, are known for their diverse applications in medicinal and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-nitroquinoline can be achieved through various methods. One common approach involves the nitration of 6-methylquinoline. This process typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-3-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 6-Methyl-3-aminoquinoline.

    Substitution: Various substituted quinoline derivatives.

    Oxidation: 6-Carboxy-3-nitroquinoline.

Scientific Research Applications

6-Methyl-3-nitroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-3-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components such as DNA and proteins. This interaction can lead to the inhibition of cellular processes, making it a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Uniqueness: 6-Methyl-3-nitroquinoline is unique due to the presence of both a methyl and a nitro group, which confer distinct reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications .

Properties

IUPAC Name

6-methyl-3-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-2-3-10-8(4-7)5-9(6-11-10)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEDHAHNUIVETH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CN=C2C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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